4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione
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Overview
Description
2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione is a heterocyclic compound that features a fused ring system combining furan, pyrrole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. The process often includes steps to control impurities and optimize reaction conditions for large-scale synthesis . Safety considerations, such as thermochemical analysis and impurity removal, are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor in cancer therapy. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s structural properties make it a candidate for use in advanced materials with specific electronic or optical properties.
Biological Research: It is studied for its antimicrobial activity and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The specific pathways and molecular targets vary depending on the application and the type of cancer being targeted.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound is structurally similar and is also used as a kinase inhibitor in cancer therapy.
Furo[3,2-b]pyrrole derivatives: These compounds share a similar fused ring system and are studied for their antimicrobial properties.
Uniqueness
2-methylfuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine-8(7H)-thione is unique due to its specific combination of furan, pyrrole, and triazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraene-9-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c1-5-2-6-8(13-5)3-7-9(14)11-10-4-12(6)7/h2-4H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNGHHRYWVHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C3N2C=NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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